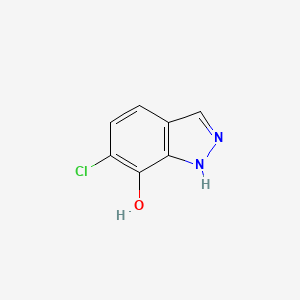

6-chloro-1H-indazol-7-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1H-indazol-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c8-5-2-1-4-3-9-10-6(4)7(5)11/h1-3,11H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWIPLVGFFMUBKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=NN2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-chloro-1H-indazol-7-ol physical and chemical properties

An In-depth Technical Guide to the Physicochemical Properties of 6-chloro-1H-indazol-7-ol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-chloro-1H-indazol-7-ol is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure found in numerous pharmacologically active agents, including kinase inhibitors for oncology. The specific substitution pattern of 6-chloro-1H-indazol-7-ol, featuring a chloro group and a hydroxyl group on the benzene ring, provides unique electronic and steric properties that make it a valuable building block for creating novel therapeutic candidates. This guide provides a comprehensive overview of its core physical and chemical properties, detailed protocols for its analytical characterization, a proposed synthetic pathway, and essential safety and handling information tailored for research and development professionals.

Introduction: The Significance of the Indazole Scaffold

Nitrogen-containing heterocycles are foundational building blocks in the development of new pharmaceuticals.[1] Among these, the indazole ring system—a bicyclic structure composed of a benzene ring fused to a pyrazole ring—is particularly prominent.[1] Compounds incorporating this scaffold exhibit a wide spectrum of biological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[1] The thermodynamic stability of the 1H-indazole tautomer makes it the predominant form and a primary focus of synthetic and medicinal chemistry efforts.[1]

6-chloro-1H-indazol-7-ol (CAS No: 1638769-08-0) emerges as a strategically important derivative.[2][3] The presence of a chlorine atom at the 6-position can enhance binding affinity to protein targets through halogen bonding and can modulate the molecule's metabolic stability. The hydroxyl group at the 7-position provides a crucial handle for further chemical modification and can act as a hydrogen bond donor, which is critical for molecular recognition at a biological target's active site. Understanding the fundamental properties of this molecule is the first step in unlocking its potential for drug discovery programs.

Core Physicochemical Properties

A precise understanding of a compound's physical properties is essential for its application in experimental settings, from reaction setup to formulation. The key identifiers and known properties for 6-chloro-1H-indazol-7-ol are summarized below.

| Property | Value | Source |

| CAS Number | 1638769-08-0 | [2][3] |

| Molecular Formula | C₇H₅ClN₂O | [2] |

| Molecular Weight | 168.58 g/mol | [2] |

| Appearance | Expected to be a solid, likely a crystalline powder. The related 6-chloro-1H-indazole appears as a light brown crystalline powder.[4] | Inferred |

| Purity | Commercially available at ≥ 97% | [2] |

| Melting Point | Data not available. The related compound, 6-chloro-1H-indazole, has a reported melting point in the range of 174-185 °C.[4][5][6] The additional hydroxyl group may influence this value through intermolecular hydrogen bonding. | Inferred |

| Solubility | Data not available. The presence of the polar hydroxyl and N-H groups suggests potential solubility in polar organic solvents like methanol, ethanol, DMSO, and DMF. Solubility in water is expected to be low due to the hydrophobic indazole core. | Inferred |

| pKa | Data not available. The molecule possesses two acidic protons: the phenolic hydroxyl group (-OH) and the pyrazole N-H. The phenolic proton is expected to be the more acidic of the two. | Inferred |

Spectroscopic and Analytical Characterization

Rigorous structural confirmation and purity assessment are cornerstones of chemical research. The following section details the expected spectroscopic signatures of 6-chloro-1H-indazol-7-ol and provides validated protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation of organic molecules.

-

¹H NMR (Proton NMR): The proton spectrum is expected to reveal distinct signals for each unique proton environment. In a solvent like DMSO-d₆, one would anticipate:

-

A broad singlet for the acidic N-H proton (typically >12 ppm).

-

A singlet for the acidic O-H proton.

-

Two doublets in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the two coupled protons on the benzene ring.

-

A signal for the C3 proton on the pyrazole ring.

-

-

¹³C NMR (Carbon NMR): The carbon spectrum will confirm the number of unique carbon atoms. Seven distinct signals are expected in the aromatic/heteroaromatic region (approx. 100-150 ppm). The carbon attached to the hydroxyl group will be shifted downfield.

Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 6-chloro-1H-indazol-7-ol and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A larger number of scans will be required (typically 1024 or more) due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.[7][8]

-

Expected Absorptions:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of a hydroxyl group involved in hydrogen bonding.[9]

-

N-H Stretch: A moderate to sharp band around 3100-3500 cm⁻¹.

-

C-H Aromatic Stretch: Signals typically appear just above 3000 cm⁻¹.

-

C=C Aromatic Stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: A signal in the fingerprint region, typically 600-800 cm⁻¹.

-

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol.

-

Background Scan: Acquire a background spectrum of the empty ATR stage. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interference.

-

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the instrument's anvil to ensure good contact.

-

Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of a molecule.

-

Expected Molecular Ion: For 6-chloro-1H-indazol-7-ol (C₇H₅ClN₂O), the exact mass is 168.0090 Da.[2] High-resolution mass spectrometry (HRMS) should confirm this mass to within a few parts per million (ppm).

-

Isotopic Pattern: A key diagnostic feature will be the presence of two molecular ion peaks, [M]⁺ and [M+2]⁺, in an approximate 3:1 ratio. This is the characteristic signature of a molecule containing one chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to detect the protonated molecule [M+H]⁺. The characteristic chlorine isotope pattern should be observed at m/z 169 and 171.

-

Analysis: Confirm that the observed mass and isotopic pattern match the theoretical values for the compound.

Synthesis and Reactivity

Proposed Synthetic Pathway

The proposed workflow involves the reduction of the nitro group to an amine, followed by diazotization and subsequent intramolecular cyclization to form the indazole ring.

Caption: Proposed two-step synthesis of 6-chloro-1H-indazol-7-ol.

Protocol: Proposed Synthesis

Step 1: Reduction of 2-Nitro-4-chlorophenol

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-nitro-4-chlorophenol (1 equivalent).

-

Reaction: Add a suitable solvent such as ethanol or concentrated hydrochloric acid. Add a reducing agent, for example, tin(II) chloride (SnCl₂, ~3-4 equivalents) for a Bechamp reduction, or set up for catalytic hydrogenation with H₂ gas and Palladium on carbon (Pd/C).

-

Heating: If using SnCl₂, heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture. If using SnCl₂, carefully neutralize with a base (e.g., NaOH solution) until the tin salts precipitate. Filter the mixture and extract the aqueous layer with an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-amino-4-chlorophenol.

Step 2: Diazotization and Intramolecular Cyclization

-

Dissolution: Dissolve the crude 2-amino-4-chlorophenol from the previous step in aqueous hydrochloric acid.

-

Cooling: Cool the solution to 0-5 °C in an ice-water bath.

-

Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, ~1.1 equivalents) dropwise, keeping the temperature below 5 °C. Stir for 30-60 minutes at this temperature.

-

Cyclization: The formed diazonium salt is typically unstable and will cyclize in situ. The reaction may be allowed to slowly warm to room temperature or gently heated to facilitate ring closure.

-

Isolation: The product may precipitate from the solution. Collect the solid by filtration. Alternatively, extract the reaction mixture with an appropriate organic solvent.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain pure 6-chloro-1H-indazol-7-ol.

Chemical Reactivity Profile

The molecule's functional groups dictate its reactivity:

-

Phenolic Hydroxyl Group: The -OH group is nucleophilic and acidic. It can undergo O-alkylation (e.g., Williamson ether synthesis) and O-acylation to form ethers and esters, respectively. These reactions are valuable for creating libraries of derivatives for structure-activity relationship (SAR) studies.

-

Indazole N-H: The N-H proton is acidic and can be deprotonated with a suitable base. The resulting indazolide anion is nucleophilic and can be alkylated or acylated. Regioselectivity can be an issue, as reactions can occur at either the N1 or N2 position.[10]

-

Aromatic Ring: The benzene portion of the indazole is electron-rich, but the existing substituents (Cl, OH) direct further electrophilic aromatic substitution. The positions available for substitution are C4 and C5.

Handling, Storage, and Safety

While a specific Safety Data Sheet (SDS) for 6-chloro-1H-indazol-7-ol is not widely available, data from closely related chloro-indazoles can provide guidance on safe handling.[11][12]

-

Hazard Classification (Anticipated): Based on analogs, the compound may be harmful if swallowed (Acute Toxicity, Oral), cause skin and serious eye irritation, and may cause respiratory irritation.[12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[11] Work should be conducted in a well-ventilated area or a chemical fume hood.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] Protect from moisture.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[11]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

6-chloro-1H-indazol-7-ol is a well-defined chemical entity with significant potential as a scaffold in medicinal chemistry. Its combination of a halogen atom for potential halogen bonding and metabolic blocking, along with a hydroxyl group for hydrogen bonding and derivatization, makes it an attractive starting point for drug discovery projects. The analytical and synthetic protocols outlined in this guide provide a robust framework for researchers to confidently utilize this compound in their work, paving the way for the development of novel and impactful therapeutic agents.

References

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. capotchem.com [capotchem.com]

- 3. 6-Chloro-1H-indazol-7-ol (1 x 250 mg) | Reagentia [reagentia.eu]

- 4. chemimpex.com [chemimpex.com]

- 5. 6-chloro-1H-indazole| CAS No:698-25-9|ZaiQi Bio-Tech [chemzq.com]

- 6. 698-25-9 CAS MSDS (6-Chloro-1H-indazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. 6-chloro-1H-indazole | C7H5ClN2 | CID 417524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 6-Chloro-1H-indazole-7-carboxylic acid | CymitQuimica [cymitquimica.com]

- 14. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 6-CHLORO-4-NITRO-1H-INDAZOLE - Safety Data Sheet [chemicalbook.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir [mdpi.com]

- 18. rsc.org [rsc.org]

- 19. taylorandfrancis.com [taylorandfrancis.com]

The Unambiguous Identification of 6-chloro-1H-indazol-7-ol: A Technical Guide to Structure Elucidation and Confirmation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The precise determination of the molecular structure of novel indazole derivatives is a critical step in drug discovery and development, ensuring the correct structure-activity relationships (SAR) are established. This in-depth technical guide provides a comprehensive workflow for the structural elucidation and confirmation of a specific, novel indazole derivative: 6-chloro-1H-indazol-7-ol. This document will detail a logical, multi-pronged analytical approach, from initial spectroscopic analysis to definitive crystallographic confirmation, providing field-proven insights into experimental choices and data interpretation.

Introduction: The Importance of Structural Integrity in Indazole Chemistry

Indazoles are bicyclic heterocyclic aromatic compounds, consisting of a benzene ring fused to a pyrazole ring. They exist in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer generally being the more thermodynamically stable. The substitution pattern on the indazole ring dramatically influences its physicochemical properties and biological activity. Consequently, the unambiguous confirmation of the regiochemistry of substituents is paramount.

This guide focuses on 6-chloro-1H-indazol-7-ol, a molecule with potential for further chemical exploration. We will present a systematic approach to its structural elucidation, beginning with a plausible synthetic route and proceeding through a suite of analytical techniques designed to provide orthogonal data points, culminating in an irrefutable structural assignment.

Proposed Synthetic Pathway

A potential starting material would be 2,4-dichloro-3-nitrotoluene. Reaction with a suitable amine, followed by reduction of the nitro group and subsequent diazotization and cyclization, would be a logical approach. Alternatively, a more direct route involving the cyclization of a substituted o-nitrobenzaldehyde or o-nitroketone could be employed.

The Analytical Workflow: A Multi-Technique Approach

The structural elucidation of a novel compound like 6-chloro-1H-indazol-7-ol necessitates a multi-faceted analytical strategy. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident assignment.

Figure 1: A logical workflow for the structure elucidation of 6-chloro-1H-indazol-7-ol.

Mass Spectrometry: Determining the Molecular Mass and Formula

Mass spectrometry (MS) is the first port of call for determining the molecular weight of a newly synthesized compound. High-resolution mass spectrometry (HRMS) further provides the elemental composition, a crucial piece of information for confirming the molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small amount of the purified compound (approx. 1 mg) in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Data Acquisition: Acquire the spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

-

Data Analysis: Compare the experimentally determined accurate mass with the theoretical mass calculated for the proposed molecular formula (C₇H₅ClN₂O).

Predicted Data and Interpretation

For 6-chloro-1H-indazol-7-ol (MW: 168.01), the HRMS data is expected to be as follows:

| Ion | Theoretical m/z | Observed m/z (Predicted) |

| [M+H]⁺ | 169.0167 | 169.0165 ± 0.0005 |

| [M-H]⁻ | 167.0018 | 167.0020 ± 0.0005 |

The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) should be observed for the molecular ion peaks, providing further confidence in the presence of a chlorine atom.

Fragmentation Pattern Analysis (Electron Ionization - EI-MS)

While ESI is a soft ionization technique, Electron Ionization (EI) can provide valuable structural information through fragmentation patterns.

Predicted Fragmentation:

-

Loss of N₂: A common fragmentation pathway for indazoles is the loss of a molecule of nitrogen, leading to a fragment ion at m/z 140.

-

Loss of CO: Subsequent loss of carbon monoxide from the hydroxylated ring can occur.

-

Loss of Cl: Cleavage of the carbon-chlorine bond.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Fourier-transform infrared (FTIR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands for the expected functional groups.

Predicted Data and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 (broad) | Medium | O-H stretch (hydroxyl) |

| 3150-3000 | Medium | N-H stretch (indazole) |

| 1620-1450 | Strong | C=C and C=N stretching (aromatic/indazole rings) |

| 1250-1150 | Strong | C-O stretch (phenol) |

| 850-750 | Strong | C-Cl stretch |

| 900-650 | Strong | C-H out-of-plane bending (aromatic) |

The presence of broad O-H and N-H stretching bands, along with characteristic aromatic and C-Cl absorptions, would be consistent with the proposed structure of 6-chloro-1H-indazol-7-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is essential for unambiguous assignment of all proton and carbon signals.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The choice of solvent is critical, as acidic protons (OH and NH) are more readily observed in aprotic solvents like DMSO.

-

¹H NMR: Acquire a standard proton NMR spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum.

-

2D NMR: Perform COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆) and Interpretation

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment | Rationale |

| ~13.0 | br s | 1H | - | N1-H | The indazole N-H proton is typically deshielded and appears as a broad singlet. |

| ~10.0 | s | 1H | - | O7-H | The phenolic proton will be a singlet and its chemical shift is concentration-dependent. |

| ~7.8 | d | 1H | ~0.8 | H-3 | The H-3 proton of the indazole ring is typically a downfield singlet or a narrow doublet due to long-range coupling. |

| ~7.5 | d | 1H | ~8.5 | H-4 | This proton is ortho to the electron-donating hydroxyl group and will be a doublet coupled to H-5. |

| ~7.1 | d | 1H | ~8.5 | H-5 | This proton is ortho to the chloro group and will be a doublet coupled to H-4. The electron-withdrawing effect of the chlorine will shift it downfield compared to H-4. |

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆) and Interpretation

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150 | C-7 | The carbon bearing the hydroxyl group will be significantly deshielded. |

| ~140 | C-7a | A quaternary carbon at the ring junction. |

| ~135 | C-3 | The C-3 carbon of the indazole ring. |

| ~125 | C-5 | The carbon atom adjacent to the chlorine atom will be deshielded. |

| ~120 | C-3a | The other quaternary carbon at the ring junction. |

| ~115 | C-6 | The carbon bearing the chlorine atom. The direct attachment of the electronegative chlorine atom will cause a downfield shift. |

| ~110 | C-4 | The carbon ortho to the hydroxyl group will be shielded relative to other aromatic carbons. |

6-chloro-1H-indazol-7-ol CAS number 1638769-08-0

An In-Depth Technical Guide to 6-chloro-1H-indazol-7-ol (CAS 1638769-08-0): A Strategic Building Block for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive scientific overview of 6-chloro-1H-indazol-7-ol, a halogenated indazole derivative identified by CAS number 1638769-08-0. While specific research on this particular molecule is nascent, its structural framework is rooted in the indazole scaffold, which is recognized as a "privileged" core in medicinal chemistry. This document synthesizes information from established methodologies for indazole synthesis and characterization to provide a forward-looking guide for researchers. It covers the profound biological significance of the indazole family, proposes robust synthetic and analytical workflows, and explores the potential applications of 6-chloro-1H-indazol-7-ol as a versatile intermediate for the development of novel therapeutics, particularly in oncology and inflammatory diseases. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage functionalized heterocyclic scaffolds in their discovery programs.

The Indazole Scaffold: A Privileged Core in Medicinal Chemistry

The indazole ring system, a fusion of benzene and pyrazole rings, has garnered immense attention in pharmaceutical research due to its unique chemical properties and wide-ranging biological activities.[1][2] This scaffold is a cornerstone of numerous natural and synthetic compounds with demonstrated pharmacological value, including anti-inflammatory, antimicrobial, anti-HIV, and potent antitumor effects.[1][3]

The therapeutic relevance of the indazole core is unequivocally validated by the number of FDA-approved drugs that feature this moiety. Molecules such as Pazopanib , a multi-kinase inhibitor for renal cell carcinoma, and Axitinib , a kinase inhibitor for the same indication, underscore the scaffold's success in targeting complex disease pathways.[4] The thermodynamic stability of the 1H-indazole tautomer, combined with the electronic properties imparted by its two nitrogen atoms, makes it an ideal foundation for designing targeted and effective therapeutic agents.[1][5]

Physicochemical Profile: 6-chloro-1H-indazol-7-ol

6-chloro-1H-indazol-7-ol is a functionalized derivative positioned for further chemical modification. Its key identifiers and properties, compiled from chemical supplier data, are summarized below. The presence of a chloro group and a hydroxyl group on the benzene ring provides two distinct and orthogonal handles for synthetic elaboration.

| Property | Value | Source(s) |

| CAS Number | 1638769-08-0 | [6][7][8] |

| Molecular Formula | C₇H₅ClN₂O | [6][8] |

| Molecular Weight | 168.58 g/mol | [6][8] |

| IUPAC Name | 6-chloro-1H-indazol-7-ol | [6] |

| Canonical SMILES | C1=CC2=C(C(=C1)O)NN=C2Cl | [9] |

| Physical Form | Powder or Crystalline Solid | [10] |

| Storage Conditions | Store at -20°C for long-term stability | [6] |

Proposed Synthesis and Characterization Workflow

While specific literature detailing the synthesis of 6-chloro-1H-indazol-7-ol is not publicly available, established methods for constructing substituted indazoles provide a reliable blueprint. The most logical approach involves the cyclization of a suitably substituted benzaldehyde derivative with a hydrazine source.

Retrosynthetic Analysis & Proposed Protocol

A plausible and efficient synthesis can be envisioned starting from 4-chloro-2-fluoro-3-hydroxybenzaldehyde. The reaction with hydrazine hydrate would proceed via formation of a hydrazone, followed by an intramolecular nucleophilic aromatic substitution (SNAr) where the hydrazone nitrogen displaces the highly activated fluorine atom to form the pyrazole ring. This strategy is common in the synthesis of complex indazoles and is often high-yielding.[11]

Step-by-Step Experimental Protocol (Proposed):

-

Reaction Setup: To a solution of 4-chloro-2-fluoro-3-hydroxybenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or N,N-Dimethylacetamide (DMA) (approx. 0.5 M), add hydrazine hydrate (1.2-1.5 eq) dropwise at room temperature.

-

Cyclization: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of a high-boiling point solvent like DMA can facilitate the SNAr cyclization, while flow chemistry could offer enhanced safety and scalability for reactions involving hydrazine at elevated temperatures.[12]

-

Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

Extraction: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine to remove excess hydrazine and other water-soluble impurities.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield pure 6-chloro-1H-indazol-7-ol.

Standard Analytical Characterization

The identity and purity of the synthesized compound must be rigorously confirmed using a standard suite of analytical techniques.[13][14]

-

¹H NMR: Expected signals would include aromatic protons on the indazole ring, as well as exchangeable protons for the N-H and O-H groups.

-

¹³C NMR: Should reveal seven distinct carbon signals corresponding to the molecular formula.

-

High-Resolution Mass Spectrometry (HRMS): Will confirm the exact mass and elemental composition, with an expected [M+H]⁺ ion peak around m/z 169.0112.[4]

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for O-H and N-H stretching (broad, ~3200-3400 cm⁻¹) and C-Cl stretching would be anticipated.[15]

Potential Applications in Drug Discovery

The true value of 6-chloro-1H-indazol-7-ol lies in its potential as a versatile building block for creating libraries of novel compounds. The strategically placed functional groups serve as anchor points for diversification, allowing for systematic exploration of the chemical space around the indazole core.

-

C6-Chloro Position: This site is primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the introduction of various aryl, heteroaryl, alkyl, or alkynyl groups, which can be crucial for modulating target binding affinity and pharmacokinetic properties.[4]

-

C7-Hydroxyl Position: The phenolic hydroxyl group can be readily derivatized through etherification or esterification to introduce side chains that can improve solubility, cell permeability, or form key hydrogen bonds with a biological target.

-

N1-Position: The indazole nitrogen can be alkylated or arylated to further expand the structural diversity of the molecule. The regioselectivity of this reaction (N1 vs. N2) can often be controlled by the choice of base and reaction conditions.[13]

Given the prevalence of indazoles as kinase inhibitors, this scaffold is an excellent starting point for developing new agents targeting oncogenic signaling pathways.[4] Furthermore, its structural similarity to compounds with known anti-inflammatory and neurological activity suggests broader therapeutic potential.[16][17]

Safety and Handling

As with any laboratory chemical, 6-chloro-1H-indazol-7-ol should be handled with appropriate care. A full Safety Data Sheet (SDS) should be consulted prior to use.[18] General precautions include:

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[6][10]

Conclusion

6-chloro-1H-indazol-7-ol represents a strategically important, yet underexplored, chemical entity. While it may not be an end-product therapeutic, its true power lies in its role as a highly functionalized and versatile building block. Grounded in the proven success of the indazole scaffold in medicine, this compound offers medicinal chemists a valuable starting point for the rational design and synthesis of next-generation therapeutics. The proposed synthetic and analytical workflows provide a robust framework for its preparation and validation, paving the way for its integration into drug discovery programs targeting a wide array of human diseases.

References

- Standen, A., et al. (2018). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. ACS Omega.

- Organic Chemistry Portal. 2H-Indazole synthesis. Organic-Chemistry.org.

- ACS Division of Organic Chemistry. (2011). Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. American Chemical Society.

- Thieme. (2011). Synthesis of NH-Free 3-Substituted Indazoles. Synfacts.

- Shaikh, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.

- Shi, F., et al. (2012). Synthesis of substituted 1H-indazoles from arynes and hydrazones. The Journal of Organic Chemistry.

- Arán, V. J., et al. (2009). Pharmacological properties of indazole derivatives: recent developments. Current Medicinal Chemistry.

- Silva, A. M. G., et al. (2012). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules.

- Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.

- Request PDF. (n.d.). Pharmacological Properties of Indazole Derivatives: Recent Developments.

- ResearchGate. (n.d.). Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i.

- Singh, P., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Pharmaceutical Design.

- Desai, N. K. (2020). SYNTHESIS AND CHARACTERISATION OF NOVEL INDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. International Journal of Creative Research Thoughts.

- Royal Society of Chemistry. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- BIOFOUNT. (n.d.). 1638769-08-0|6-chloro-1H-indazol-7-ol.

- Benchchem. (n.d.). 6-Chloro-1H-indazol-7-ol|CAS 1638769-08-0.

- Capot Chemical. (n.d.). Specifications of 6-chloro-1H-indazol-7-ol.

- Reagentia. (n.d.). 6-Chloro-1H-indazol-7-ol (1 x 250 mg).

- Chen, Y., et al. (2018). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters.

- CymitQuimica. (n.d.). Safety Data Sheet - 6-chloro-1H-indazol-7-ol.

- Abdelahi, M. M., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Sigma-Aldrich. (n.d.). 6-Chloro-1H-indazol-4-amine | 885519-32-4.

- Google Patents. (n.d.). Preparation method of 6-chloro-2-methyl-2H-indazole-5-amine.

- May, J. A., et al. (2006). 1-((S)-2-aminopropyl)-1H-indazol-6-ol: a potent peripherally acting 5-HT2 receptor agonist with ocular hypotensive activity. Journal of Medicinal Chemistry.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 1638769-08-0|6-chloro-1H-indazol-7-ol|6-chloro-1H-indazol-7-ol|-范德生物科技公司 [bio-fount.com]

- 7. 6-Chloro-1H-indazol-7-ol|CAS 1638769-08-0 [benchchem.com]

- 8. capotchem.com [capotchem.com]

- 9. 6-Chloro-1H-indazol-7-ol (1 x 250 mg) | Reagentia [reagentia.eu]

- 10. 6-Chloro-1H-indazol-4-amine | 885519-32-4 [sigmaaldrich.com]

- 11. Preparation method of 6-chloro-2-methyl-2H-indazole-5-amine - Eureka | Patsnap [eureka.patsnap.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. ijcrt.org [ijcrt.org]

- 15. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 1-((S)-2-aminopropyl)-1H-indazol-6-ol: a potent peripherally acting 5-HT2 receptor agonist with ocular hypotensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. static.cymitquimica.com [static.cymitquimica.com]

A Technical Guide to the Investigation of the Biological Activity of 6-chloro-1H-indazol-7-ol and Its Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast range of pharmacological activities, including potent kinase inhibition and antiproliferative effects.[1][2] This guide focuses on 6-chloro-1H-indazol-7-ol, a specific, under-researched member of this family, currently identified as a potential building block for protein degraders.[3] Due to the nascent stage of its biological characterization, this document eschews a review of established activities. Instead, it presents a comprehensive, field-proven framework for the systematic investigation of its potential biological functions. We provide the scientific rationale and detailed, self-validating protocols for a tiered approach to characterization, beginning with broad cytotoxicity screening, moving to targeted biochemical assays such as kinase profiling, and culminating in mechanistic validation via cellular pathway analysis. This guide is designed to equip researchers with the necessary tools and logical framework to unlock the therapeutic potential of 6-chloro-1H-indazol-7-ol and its future derivatives.

Introduction: The Indazole Scaffold in Drug Discovery

Indazole (benzo[c]pyrazole) is a bicyclic heterocyclic compound that has garnered significant attention in medicinal chemistry.[1] Its structural rigidity, coupled with the ability of its two nitrogen atoms to act as hydrogen bond donors and acceptors, makes it a privileged scaffold for interacting with a multitude of biological targets. Derivatives of indazole are present in numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, antidiabetic, and notably, anticancer properties.[1][4][5]

The therapeutic potential of indazoles in oncology is particularly well-documented. Many indazole-based compounds function as potent inhibitors of protein kinases, enzymes that regulate a majority of cellular signaling pathways.[6][7] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The success of indazole-containing kinase inhibitors has established this scaffold as a valuable starting point for the design of new targeted therapies.

This guide focuses on 6-chloro-1H-indazol-7-ol , a specific derivative whose biological activity has not yet been extensively characterized in public literature. Its known properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClN₂O | [3][8] |

| Molecular Weight | 168.58 g/mol | [3][8] |

| CAS Number | 1638769-08-0 | [3] |

| Known Classification | Protein Degrader Building Block | [3] |

Given its classification and the established activities of related analogs, a systematic investigation into the biological effects of 6-chloro-1H-indazol-7-ol is warranted. This document outlines a logical, multi-stage workflow to assess its cytotoxic potential, identify specific molecular targets, and elucidate its mechanism of action.

Proposed Investigational Workflow

A tiered approach is essential for efficiently characterizing a novel compound. We propose a workflow that progresses from broad cellular effects to specific molecular interactions. This strategy ensures that resources are directed toward the most promising avenues of inquiry based on accumulating data.

Caption: Proposed workflow for characterizing 6-chloro-1H-indazol-7-ol.

Tier 1: Cytotoxicity and Cell Viability Screening

The initial step is to determine if 6-chloro-1H-indazol-7-ol exerts a general effect on cell viability or proliferation. A widely accepted, reliable, and high-throughput method for this is the MTT assay.[9][10]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[11] In viable, metabolically active cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to its insoluble purple formazan.[11][12] This conversion rarely occurs in dead cells. The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is quantified using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells.[9]

Detailed Protocol: MTT Cell Viability Assay

Objective: To determine the effect of 6-chloro-1H-indazol-7-ol on the viability of a selected cancer cell line (e.g., NCI-H460, a lung carcinoma line used for testing other nitroindazole derivatives[13]).

Materials:

-

6-chloro-1H-indazol-7-ol stock solution (e.g., 10 mM in DMSO)

-

Selected cancer cell line (e.g., NCI-H460)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Pen-Strep)

-

96-well flat-bottom sterile plates

-

MTT reagent (5 mg/mL in PBS)[10]

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)[14]

-

Multi-channel pipette, incubator (37°C, 5% CO₂), microplate reader (570 nm)

Procedure:

-

Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and resuspend cells in a complete medium. Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.[12][14]

-

Compound Treatment: Prepare serial dilutions of 6-chloro-1H-indazol-7-ol in a complete medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" wells (medium with DMSO, equivalent concentration to the highest compound dose) and "untreated control" wells (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well.[12]

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[12] A purple precipitate should be visible in the control wells.

-

Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[9] Mix thoroughly by gentle pipetting or shaking.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[14]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula:

-

Viability (%) = (ODTreated / ODVehicle Control) * 100.[11]

-

Tier 2: Biochemical Kinase Inhibition Profiling

If the compound demonstrates significant cytotoxicity, the next logical step is to identify its molecular target(s). Given the prevalence of kinase inhibition among indazole derivatives, screening against a broad panel of kinases is a high-priority, hypothesis-driven approach.[15]

Rationale and Assay Choice

Biochemical kinase assays directly measure the catalytic activity of isolated, purified kinases.[6] They assess the ability of a compound to interfere with the transfer of a phosphate group from ATP to a substrate. Various formats exist, including radiometric and fluorescence-based methods.[6][16] Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays are a popular choice as they are homogenous, sensitive, and suitable for high-throughput screening.[7][17]

Workflow: Broad Kinase Panel Screening

Caption: Workflow for a typical biochemical kinase inhibition assay.

Data Interpretation

The output of a kinase panel screen is typically presented as the percent inhibition of each kinase's activity at a fixed compound concentration (e.g., 1 or 10 µM). This data can be visualized in a heatmap to easily identify potent targets and assess selectivity.

| Kinase Target | % Inhibition at 10 µM | Classification |

| EGFR | 8% | Inactive |

| MAPK1 | 92% | Hit |

| CDK2 | 15% | Inactive |

| AKT1 | 88% | Hit |

| SRC | 45% | Borderline |

| ... (Panel of >300 kinases) | ... | ... |

| Note: Data is hypothetical for illustrative purposes. |

This initial screen does not provide potency (e.g., IC₅₀) but serves to identify the most promising candidates for further mechanistic validation.

Tier 3: Mechanistic Validation in a Cellular Context

Identifying a "hit" in a biochemical assay is a critical step, but it must be validated in a cellular environment to confirm that the compound can engage its target and modulate the relevant signaling pathway. Western blotting is the gold-standard technique for this purpose.[18][19]

Principle of Western Blotting for Phospho-Proteins

Western blotting allows for the detection of specific proteins in a complex sample, such as a cell lysate.[18] To validate kinase inhibition, one can measure the phosphorylation status of the kinase's known downstream substrate. A potent inhibitor should decrease the level of phosphorylation of the substrate protein in a dose-dependent manner. It is crucial to also probe for the total amount of the substrate protein to ensure that the observed decrease in the phosphorylated form is due to kinase inhibition and not a general loss of the protein.[19][20]

Detailed Protocol: Western Blot for Target Phosphorylation

Objective: To determine if 6-chloro-1H-indazol-7-ol inhibits the phosphorylation of a specific downstream substrate (e.g., ERK, if MAPK1 was a hit) in treated cells.

Materials:

-

Cell line expressing the target kinase.

-

6-chloro-1H-indazol-7-ol.

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and, critically, phosphatase inhibitors .[21]

-

SDS-PAGE gels, running buffer, transfer buffer.

-

PVDF or nitrocellulose membranes.[20]

-

Blocking buffer: 5% Bovine Serum Albumin (BSA) in TBST. Note: Avoid milk for phospho-protein detection as it contains casein, a phosphoprotein that can cause high background.[21]

-

Primary antibodies: Phospho-specific antibody (e.g., anti-phospho-ERK) and total protein antibody (e.g., anti-total-ERK).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

Procedure:

-

Cell Treatment & Lysis: Plate cells and allow them to attach. Treat with increasing concentrations of 6-chloro-1H-indazol-7-ol for a defined period (e.g., 2 hours). Include a vehicle control. If the pathway requires stimulation, add an appropriate growth factor (e.g., EGF for the EGFR pathway) for a short period before lysis.[19]

-

Harvesting: Wash cells with ice-cold PBS and lyse them on ice using the supplemented lysis buffer.[21] Scrape the cells, collect the lysate, and clarify by centrifugation.

-

Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay) to ensure equal loading.

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with 2x Laemmli sample buffer and denature by heating at 95°C for 5 minutes.[18][21]

-

Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[21]

-

Blocking: Block the membrane for 1 hour at room temperature in 5% BSA/TBST to prevent non-specific antibody binding.[21]

-

Primary Antibody Incubation: Incubate the membrane with the phospho-specific primary antibody (at the recommended dilution) overnight at 4°C with gentle agitation.[21]

-

Washing & Secondary Antibody: Wash the membrane extensively with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again, then apply the ECL substrate and capture the chemiluminescent signal using an imager.[18]

-

Stripping and Reprobing (Optional but Recommended): To confirm equal loading, the membrane can be stripped of the first set of antibodies and re-probed with the antibody against the total protein.[20] Alternatively, a duplicate gel can be run and blotted in parallel.

Hypothetical Pathway and Expected Results

If 6-chloro-1H-indazol-7-ol were an inhibitor of the MAPK pathway, we would expect to see a dose-dependent decrease in the phosphorylation of ERK, a key downstream kinase.

Caption: Hypothetical inhibition of the MAPK pathway by the test compound.

A successful Western blot would show a strong band for phospho-ERK in the stimulated, vehicle-treated control lane, with this band diminishing in intensity as the concentration of 6-chloro-1H-indazol-7-ol increases. The band for total-ERK should remain constant across all lanes.

Conclusion and Future Directions

This guide presents a robust, logical, and technically detailed framework for the initial biological characterization of 6-chloro-1H-indazol-7-ol. By progressing through tiered screening—from general cytotoxicity to specific kinase inhibition and finally to cellular pathway modulation—researchers can efficiently and rigorously evaluate the compound's therapeutic potential. The protocols described herein are standard, validated methods that, when executed with the proper controls, will yield trustworthy and interpretable data. Positive findings from this workflow would justify more advanced studies, including IC₅₀ determination across multiple cell lines, selectivity profiling, in vivo efficacy studies, and exploration of its potential as a component in targeted protein degraders, aligning with its initial classification.

References

-

Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

-

Wikipedia. MTT assay. [Link]

-

ResearchGate. WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. [Link]

-

Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events. [Link]

-

Reaction Biology. Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

-

Bio-Techne. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. [Link]

-

Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

-

Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]

-

Scientific Reports. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. [Link]

-

HDH Chemicals. 6-chloro-1H-indazol-7-ol, min 97%, 250 mg. [Link]

-

Journal of Chemical Health Risks. Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. [Link]

-

ResearchGate. Overview on Biological Activities of Pyrazole Derivatives | Request PDF. [Link]

-

Capot Chemical. Specifications of 6-chloro-1H-indazol-7-ol. [Link]

-

Taylor & Francis. Indazole – Knowledge and References. [Link]

Sources

- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. calpaclab.com [calpaclab.com]

- 4. jchr.org [jchr.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 7. caymanchem.com [caymanchem.com]

- 8. capotchem.com [capotchem.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. MTT assay overview | Abcam [abcam.com]

- 11. MTT assay - Wikipedia [en.wikipedia.org]

- 12. atcc.org [atcc.org]

- 13. benchchem.com [benchchem.com]

- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 15. Buy 6-chloro-1H-indazole-3-sulfonamide [smolecule.com]

- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 17. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 18. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 20. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 21. researchgate.net [researchgate.net]

Unlocking Therapeutic Potential: A Technical Guide to Targeting Pathways with 6-chloro-1H-indazol-7-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold as a Privileged Structure in Drug Discovery

The indazole core is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry for its versatile biological activities.[1] This "privileged scaffold" is present in numerous FDA-approved drugs, particularly in the realm of oncology, where it serves as a cornerstone for potent kinase inhibitors like axitinib and pazopanib.[2][3] The therapeutic utility of indazole derivatives extends beyond kinase inhibition to encompass anti-inflammatory, neuroprotective, and antimicrobial properties.[1] This guide focuses on a specific, strategically substituted indazole, 6-chloro-1H-indazol-7-ol , a compound poised for significant applications in modern drug discovery, particularly in the burgeoning field of targeted protein degradation. Its designation as a "Protein Degrader Building Block" signals its primary utility as a "warhead" for Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to eliminate disease-causing proteins.

Dual Therapeutic Modalities: Direct Inhibition and Targeted Degradation

The strategic placement of the chloro and hydroxyl groups on the indazole ring of 6-chloro-1H-indazol-7-ol suggests a dual potential for therapeutic intervention. While it may possess inherent, albeit potentially modest, activity as a direct inhibitor of certain proteins, its principal value lies in its role as a ligand for targeted protein degradation.

Direct Inhibition: Targeting the Kinome and Beyond

Indazole derivatives are well-established as ATP-competitive kinase inhibitors.[2] The nitrogen atoms of the indazole ring can form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common interaction motif for this class of inhibitors.[2] The 6-chloro substituent can modulate the electronic properties of the ring system and potentially engage in halogen bonding or occupy hydrophobic pockets within the active site, thereby influencing potency and selectivity.

While comprehensive kinase profiling data for 6-chloro-1H-indazol-7-ol is not publicly available, analysis of structurally related indazole compounds allows for informed predictions of its likely targets. Key kinase families that are frequently and potently inhibited by indazole-based compounds include:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Crucial mediators of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[4][5]

-

Fibroblast Growth Factor Receptors (FGFRs): A family of receptor tyrosine kinases whose dysregulation is implicated in various cancers.[2]

-

Platelet-Derived Growth Factor Receptors (PDGFRs): Involved in cell growth and division, and a target for several anti-cancer drugs.

-

Bruton's Tyrosine Kinase (BTK): A key component of B-cell receptor signaling, making it a prime target in B-cell malignancies and autoimmune diseases.[6]

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often mutated or overexpressed in solid tumors, particularly non-small cell lung cancer.[7]

-

Polo-like Kinase 4 (PLK4): A serine/threonine kinase that plays a critical role in centriole duplication and is a target in oncology.[8]

The following table summarizes the inhibitory activities of representative indazole derivatives against these key kinase targets, providing a rationale for prioritizing these kinases in the investigation of 6-chloro-1H-indazol-7-ol.

| Kinase Target | Indazole Derivative Example | Reported IC50/Activity | Therapeutic Area |

| VEGFR-2 | Axitinib | 0.2 nM | Oncology |

| FGFR1/2 | 1H-indazol-3-amine derivatives | <4.1 nM / 2.0 nM | Oncology |

| PDGFRα | Amino-indazole scaffold | Potent inhibition | Oncology |

| BTK | Ibrutinib-based PROTACs | Potent degradation | Oncology, Inflammation |

| EGFR | Purine-containing PROTACs | Potent degradation | Oncology |

| PLK4 | N-(1H-indazol-6-yl)benzenesulfonamide | 0.1 nM | Oncology |

Targeted Protein Degradation: A PROTAC Warhead

The most compelling application of 6-chloro-1H-indazol-7-ol is as a warhead in the design of PROTACs.[9] PROTACs are heterobifunctional molecules that consist of a ligand for a target protein (the warhead), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[10] By inducing the formation of a ternary complex between the target protein and an E3 ligase, PROTACs trigger the ubiquitination and subsequent degradation of the target protein by the proteasome.[10]

The 7-hydroxyl group of 6-chloro-1H-indazol-7-ol is a prime site for the attachment of a linker, a critical component for PROTAC synthesis.[11] This strategic positioning allows the indazole core to bind to the target protein while the linker extends outwards to recruit an E3 ligase.

The choice of E3 ligase is a critical determinant of a PROTAC's efficacy and selectivity. The most commonly recruited E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).

The following diagram illustrates the general mechanism of action for a PROTAC incorporating 6-chloro-1H-indazol-7-ol as the warhead.

Caption: PROTAC-mediated protein degradation workflow.

Prioritized Therapeutic Targets for 6-chloro-1H-indazol-7-ol-based PROTACs

Given the established activity of indazole derivatives against kinases and the potential for targeted degradation to overcome resistance and improve selectivity, the following protein kinases represent high-priority targets for the development of 6-chloro-1H-indazol-7-ol-based PROTACs:

-

VEGFR-2: Degradation of VEGFR-2 could offer a more sustained anti-angiogenic effect compared to inhibition alone. Indazole-based PROTACs have already shown promise in degrading VEGFR-2.[12]

-

BTK: PROTAC-mediated degradation of BTK is a promising strategy for treating B-cell malignancies and autoimmune diseases, with the potential to overcome resistance to covalent BTK inhibitors.[6][13][14]

-

EGFR (mutant forms): The development of PROTACs that selectively degrade mutant forms of EGFR responsible for drug resistance in non-small cell lung cancer is an area of intense research.[15][16][17][18]

-

CDK2: The crystal structure of an indazole inhibitor bound to the CDK2-Cyclin A complex (PDB: 3F5X) provides a strong structural basis for designing PROTACs to degrade this key cell cycle regulator.[19]

-

MKK7: Indazole compounds have been identified that interact with MKK7, a kinase involved in cellular stress responses and a potential target in hepatocellular carcinoma.[20][21][22]

Experimental Protocols for Target Identification and Validation

A rigorous and multi-faceted experimental approach is required to identify and validate the therapeutic targets of 6-chloro-1H-indazol-7-ol, both as a direct inhibitor and as a PROTAC warhead.

Workflow for Target Validationdot

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijcrt.org [ijcrt.org]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of new anti-inflammatory PROTACs acting through BTK degradation | BioWorld [bioworld.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. youtube.com [youtube.com]

- 10. fondazionebonadonna.org [fondazionebonadonna.org]

- 11. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 12. Discovery of novel VEGFR-2-PROTAC degraders based on the localization of lysine residues via recruiting VHL for the treatment of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells [frontiersin.org]

- 15. Discovery of Potent PROTACs Targeting EGFR Mutants through the Optimization of Covalent EGFR Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Potent PROTACs Targeting EGFR Mutants in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. rcsb.org [rcsb.org]

- 20. wwPDB: pdb_00007ovl [wwpdb.org]

- 21. wwPDB: pdb_00007ovm [wwpdb.org]

- 22. Novel indazole-based small compounds enhance TRAIL-induced apoptosis by inhibiting the MKK7-TIPRL interaction in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendance of 6-Chloro-1H-indazol-7-ol in Modern Medicinal Chemistry: A Technical Guide

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Among the vast family of indazole derivatives, 6-chloro-1H-indazol-7-ol has emerged as a particularly valuable core, offering a unique combination of synthetic versatility and desirable pharmacophoric features. This technical guide provides an in-depth exploration of the 6-chloro-1H-indazol-7-ol scaffold and its derivatives, intended for researchers, scientists, and professionals in drug development. We will delve into the synthetic nuances of the core structure, explore key derivatization strategies, analyze structure-activity relationships (SAR), and contextualize its application in the development of targeted therapeutics, with a particular focus on kinase inhibitors.

Introduction: The Strategic Value of the Indazole Scaffold

Indazole-containing compounds have demonstrated a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2] Several FDA-approved drugs, such as Pazopanib and Axitinib, feature the indazole motif, underscoring its clinical significance.[2] The 6-chloro-1H-indazol-7-ol core is of particular interest due to the strategic placement of its functional groups. The chlorine atom at the 6-position can modulate the electronic properties of the ring system and provide a handle for further functionalization through cross-coupling reactions.[3][4] The hydroxyl group at the 7-position acts as a crucial hydrogen bond donor and a site for derivatization to explore the surrounding chemical space and improve pharmacokinetic properties.[5] This unique substitution pattern makes 6-chloro-1H-indazol-7-ol a compelling starting point for the design of novel therapeutics.

Synthesis of the 6-Chloro-1H-indazol-7-ol Core

The efficient and regioselective synthesis of the 6-chloro-1H-indazol-7-ol core is paramount for its utilization in drug discovery programs. While various methods exist for the synthesis of substituted indazoles, a common approach for 7-hydroxyindazoles involves the cyclization of appropriately substituted nitroanilines.[6] The following protocol outlines a plausible synthetic route to 6-chloro-1H-indazol-7-ol.

Proposed Synthetic Pathway

Caption: Proposed synthetic logic for indazole ring formation.

Detailed Experimental Protocol (Hypothetical, based on related syntheses)

Step 1: Diazotization and Cyclization to form 6-Chloro-5-nitro-1H-indazole

-

Rationale: This step involves the conversion of the aniline starting material into a diazonium salt, which then undergoes intramolecular cyclization to form the indazole ring. This is a classic and reliable method for indazole synthesis.

-

Procedure:

-

Dissolve 5-chloro-2-methyl-4-nitroaniline in a suitable acidic medium (e.g., a mixture of acetic acid and propionic acid).[7]

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at a low temperature for a specified time to ensure complete diazotization.

-

The cyclization to form the indazole may occur spontaneously or require gentle heating.

-

Quench the reaction by pouring it into ice water.

-

Collect the precipitated product by filtration, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization or column chromatography.

-

Note: The synthesis of the target molecule, 6-chloro-1H-indazol-7-ol, would likely require a different starting material, such as a suitably substituted o-nitroaniline that would lead to the desired 7-hydroxy substitution pattern upon cyclization and subsequent functional group manipulations. The above protocol illustrates the general principle of indazole ring formation from an aniline precursor.

Derivatization Strategies for the 6-Chloro-1H-indazol-7-ol Core

The true value of 6-chloro-1H-indazol-7-ol lies in its potential for diverse chemical modifications. The hydroxyl and chloro substituents, along with the N-H of the pyrazole ring, serve as key anchor points for derivatization.

N-Alkylation

The alkylation of the indazole nitrogen is a common strategy to modulate solubility, metabolic stability, and target engagement. The reaction of indazoles with alkylating agents can lead to a mixture of N1 and N2 isomers. However, regioselectivity can often be controlled by the choice of base and solvent.[8][9]

-

Rationale: N-alkylation can introduce groups that occupy specific pockets within a target protein's binding site, leading to enhanced potency and selectivity. It can also block metabolic N-oxidation.

-

General Protocol for N-Alkylation:

-

To a solution of 6-chloro-1H-indazol-7-ol in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add a base like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) at 0 °C.[8]

-

Stir the mixture for a short period to allow for the formation of the indazolide anion.

-

Add the desired alkylating agent (e.g., an alkyl halide or tosylate) and allow the reaction to warm to room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

The organic layer is then washed, dried, and concentrated. The resulting regioisomers are typically separated by column chromatography.

-

O-Alkylation and O-Arylation of the 7-Hydroxyl Group

The 7-hydroxyl group is a versatile handle for introducing a variety of substituents through ether linkages.

-

Rationale: Derivatization at this position can explore interactions with solvent-exposed regions of a binding site, improve cell permeability, and fine-tune the electronic properties of the scaffold.

-

General Protocol for O-Alkylation (Williamson Ether Synthesis):

-

Treat a solution of 6-chloro-1H-indazol-7-ol in a polar aprotic solvent (e.g., DMF, acetone) with a suitable base (e.g., K₂CO₃, NaH) to deprotonate the hydroxyl group.

-

Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) to the reaction mixture.

-

Heat the reaction to facilitate the nucleophilic substitution.

-

Monitor the reaction progress by TLC.

-

After completion, perform an aqueous workup, extract the product, and purify by column chromatography.

-

Palladium-Catalyzed Cross-Coupling Reactions at the 6-Chloro Position

The chlorine atom at the C6 position is an excellent handle for introducing aryl, heteroaryl, or alkynyl groups via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions.[3][4]

-

Rationale: These reactions allow for the construction of biaryl or aryl-alkynyl systems, which are common motifs in kinase inhibitors that often engage in π-stacking interactions within the ATP-binding site.

-

General Protocol for Suzuki-Miyaura Coupling:

-

In a reaction vessel, combine 6-chloro-1H-indazol-7-ol (or a protected version), a boronic acid or boronate ester, a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).[3][10]

-

Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene) and water.

-

Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction, perform an aqueous workup, extract the product, and purify by column chromatography.

-

Caption: Key derivatization strategies for the 6-chloro-1H-indazol-7-ol core.

Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

Derivatives of the indazole scaffold are particularly prominent as protein kinase inhibitors.[11][12] The general pharmacophore for many Type I and Type II kinase inhibitors involves a heterocyclic core that forms hydrogen bonds with the kinase hinge region, and various substituents that occupy the hydrophobic pocket and the solvent-exposed region. The 6-chloro-1H-indazol-7-ol core is well-suited to fit this paradigm.

Targeting Protein Kinases

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, particularly cancer. Indazole-based compounds have been successfully developed as inhibitors of various kinases, including VEGFR, FGFR, and Pim kinases.[2][11][13]

Caption: General mechanism of action for indazole-based kinase inhibitors.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on 6-chloro-1H-indazol-7-ol derivatives are emerging, we can extrapolate from related indazole series to guide rational drug design.

| Position of Modification | Moiety Introduced | Rationale and Observed Effects |

| N1 | Small alkyl groups, substituted alkyl groups | Can enhance potency by positioning other functionalities optimally within the binding site. May improve metabolic stability.[8] |

| C3 | Aryl or heteroaryl groups (e.g., pyrazine) | Often directed towards the solvent-exposed region, providing opportunities to improve solubility and target selectivity. Can be crucial for potent inhibition of certain kinases like Pim-1.[13] |

| C6 | Aryl or heteroaryl groups (via Suzuki coupling) | Can engage in π-stacking interactions in the hydrophobic pocket of the ATP-binding site. The nature of the substituent (electron-donating or -withdrawing) can fine-tune the electronic character of the indazole core.[2][14] |

| C7-O | Alkyl or aryl ethers | Can form additional hydrogen bonds or hydrophobic interactions, potentially increasing potency and influencing pharmacokinetic properties. |

Key SAR Observations from Related Scaffolds:

-

Hinge Binding: The N1-H and N2 of the indazole ring are critical for forming hydrogen bonds with the backbone of the kinase hinge region, a key interaction for many kinase inhibitors.

-

Hydrophobic Interactions: Substituents at the C6 position, introduced via the chloro handle, can occupy a hydrophobic pocket, with the size and nature of the substituent influencing potency and selectivity.[2][14]

-

Solvent Front Interactions: Large and polar groups attached to the C3 or C7-O positions can extend into the solvent-exposed region of the ATP-binding site, offering a way to improve solubility and introduce vectors for further modification.

Future Perspectives and Conclusion

The 6-chloro-1H-indazol-7-ol scaffold represents a highly promising platform for the development of novel therapeutics. Its synthetic tractability allows for the systematic exploration of chemical space around a core that is already validated in numerous clinically successful drugs. Future research will likely focus on:

-

Elucidation of Specific Kinase Targets: Identifying the specific kinases that are potently and selectively inhibited by derivatives of this core.

-

Optimization of Pharmacokinetic Properties: Fine-tuning the substituents to achieve desirable ADME (absorption, distribution, metabolism, and excretion) profiles.

-

Exploration of Other Target Classes: While kinase inhibition is a major application, the scaffold's properties may also be suitable for targeting other enzyme families or receptors.

References

- D’hooge, M., & De Kimpe, N. (2007). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synthesis, 2007(10), 1547-1555.

- Giraud, A., et al. (2007). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles. Synlett, 2007(18), 2843-2846.

- Cai, C., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(15), 4483.

- El Maatougui, A., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of the Iranian Chemical Society, 18(11), 2963-2977.

- Yuan, H., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(25), 15475-15486.

- Can, N. P., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(35), 22934-22960.

- Lu, P., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951.

- Kim, D., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)

- Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686.

- Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.

- Nguyen, H. Y., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances, 10(73), 45012-45023.

- O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951.

- O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939-1951.